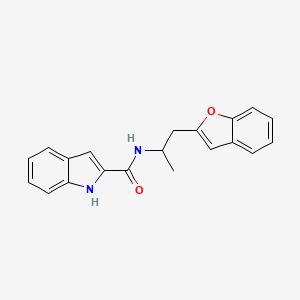

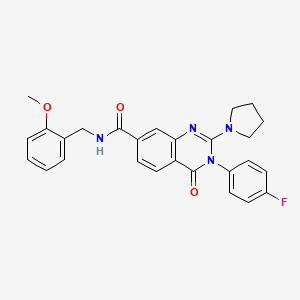

N-(1-(苯并呋喃-2-基)丙酰-2-基)-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds containing benzofuran rings has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .Molecular Structure Analysis

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide” is complex. It has been shown to exhibit remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.Chemical Reactions Analysis

Research on natural products containing benzofuran has increased during the past few decades. Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .科学研究应用

合成方法

由于吲哚和苯并呋喃衍生物存在于众多生物活性化合物中,因此其合成是药物化学中的基石。Taber 和 Tirunahari (2011) 对吲哚合成进行了全面综述,重点介绍了一个基于五元吲哚环中成键策略对所有吲哚合成进行分类的框架。这种分类有助于理解各种合成路线及其在有机化学中的历史和当代意义(Taber & Tirunahari, 2011)。Petrov 和 Androsov (2013) 讨论了 4-(2-R-芳基)-1,2,3-硫属元素杂二唑在构建苯并呋喃衍生物中的合成用途,强调了这些化合物在生成各种杂环结构中的合成潜力(Petrov & Androsov, 2013)。

生物活性与治疗潜力

苯并呋喃和吲哚衍生物的生物活性涵盖广泛的药理学兴趣。Dawood (2019) 综述了苯并呋喃抑制剂,重点介绍了它们的显着生物活性,包括抗癌、抗结核、抗糖尿病、抗阿尔茨海默病和抗炎特性。该综述强调了苯并呋喃衍生物作为针对各种疾病和酶的有效抑制剂的作用,强调了它们在药物应用中作为前药的潜力(Dawood, 2019)。Miao 等人。(2019) 讨论了苯并呋喃衍生物的天然来源、生物活性和合成,重点介绍了它们的强抗肿瘤、抗菌、抗氧化和抗病毒活性。本综述强调了苯并呋喃化合物作为潜在天然药物先导化合物的意义,重点关注它们的化学合成和构效关系(Miao et al., 2019)。

未来方向

The future directions for the study of “N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide” could include further exploration of its biological activities and potential therapeutic applications. Additionally, the development of innovative methods for constructing benzofuran rings could offer efficient synthesis routes for complex benzofuran compounds .

属性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-13(10-16-11-15-7-3-5-9-19(15)24-16)21-20(23)18-12-14-6-2-4-8-17(14)22-18/h2-9,11-13,22H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYYMYKGQKGTMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-1H-indole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2797357.png)

![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)

![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)

![(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2797369.png)

![N-(furan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2797370.png)

![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)

![N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2797380.png)